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Abstract

Dibromoacetonitrile (DBAN) is a halogenated organic compound of significant interest due to
its prevalence as a disinfection byproduct in drinking water and its potential toxicological
effects.[1][2] A thorough understanding of its molecular structure and bonding is paramount for
elucidating its reactivity, metabolic pathways, and interactions with biological macromolecules.
This guide provides a comprehensive overview of the structural and bonding characteristics of
dibromoacetonitrile, integrating experimental data and computational insights.

Introduction

Dibromoacetonitrile (C2HBrzN) is a member of the haloacetonitrile family, characterized by a
nitrile functional group and two bromine atoms attached to the alpha-carbon.[3] Its formation
during water chlorination processes raises concerns about its potential carcinogenicity and
other adverse health effects.[1][4][5] This document aims to consolidate the current knowledge
on the molecular geometry, electronic structure, and vibrational properties of DBAN, providing a
foundational resource for researchers in toxicology, environmental science, and drug
development.

Molecular Structure

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b109444?utm_src=pdf-interest
https://www.benchchem.com/product/b109444?utm_src=pdf-body
https://www.researchgate.net/publication/320256547_The_drinking_water_contaminant_dibromoacetonitrile_delays_G1-S_transition_and_suppresses_Chk1_activation_at_broken_replication_forks
https://pubmed.ncbi.nlm.nih.gov/29802943/
https://www.benchchem.com/product/b109444?utm_src=pdf-body
https://www.benchchem.com/product/b109444?utm_src=pdf-body
https://cymitquimica.com/cas/3252-43-5/
https://www.researchgate.net/publication/320256547_The_drinking_water_contaminant_dibromoacetonitrile_delays_G1-S_transition_and_suppresses_Chk1_activation_at_broken_replication_forks
https://pubchem.ncbi.nlm.nih.gov/compound/Dibromoacetonitrile
https://www.ncbi.nlm.nih.gov/books/NBK373176/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The molecular structure of dibromoacetonitrile has been primarily elucidated through
spectroscopic technigues and computational modeling.

Connectivity and Basic Descriptors

e Molecular Formula: C2HBrz2N[6][7]

e |[UPAC Name: 2,2-dibromoacetonitrile[4]

o CAS Registry Number: 3252-43-5[6]

e Molecular Weight: 198.84 g/mol [4][6]

« SMILES: C(#N)C(Br)Br[4]

e InChl: INChI=1S/C2HBr2N/c3-2(4)1-5/h2H[4][6]

The molecule consists of a central carbon atom (Ca) bonded to a hydrogen atom, two bromine
atoms, and a second carbon atom (C). The Cp3 atom is triple-bonded to a nitrogen atom,
forming the nitrile group.

Molecular Geometry

While a definitive experimental structure from X-ray crystallography or gas-phase electron
diffraction for dibromoacetonitrile is not readily available in the provided search results, its
geometry can be inferred from related molecules and computational studies. The Ca is sp3
hybridized, leading to a tetrahedral arrangement of its substituents (H, Br, Br, C[3). The nitrile
group (C=N) is linear, with the C[3 atom being sp hybridized.

Table 1: Predicted and Experimental Bond Lengths and Angles for Dibromoacetonitrile and
Related Compounds
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. o L. Diborane
Dibromoacetonitril Acetonitrile
Parameter . . (Reference for B-H
e (Predicted) (Experimental)[8]
bonds)[9]
Bond Lengths (A)
c-C ~1.46 1.458
C=N ~1.16 1.157
C-H ~1.09 1.104
C-Br ~1.94
Bond Angles (°)
H-C-Br ~109.5
Br-C-Br ~109.5
H-C-C ~109.5 109.44
Br-C-C ~109.5
C-C=N ~180

Note: Predicted values for dibromoacetonitrile are based on standard bond lengths and
hybridization theory, as specific experimental values were not found in the initial search.
Further computational chemistry studies would be required for more precise values.

Chemical Bonding

The bonding in dibromoacetonitrile can be described by a combination of covalent and polar
covalent bonds.

e C-C Single Bond: A sigma (o) bond formed from the overlap of an sp3 hybrid orbital on Ca
and an sp hybrid orbital on Cp.

e C=N Triple Bond: Composed of one sigma (o) bond and two pi (11) bonds, resulting in a
strong and stable functional group.
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e C-H Bond: A sigma (o) bond with some polarity due to the difference in electronegativity
between carbon and hydrogen.

o C-Br Bonds: These are polar covalent bonds due to the significant electronegativity
difference between carbon and bromine. The high electron density of the bromine atoms
influences the reactivity of the molecule.

The presence of the electronegative bromine atoms and the nitrile group creates a dipole
moment in the molecule, making it polar. This polarity influences its solubility and interactions
with other molecules. Dibromoacetonitrile is slightly soluble in water and soluble in organic
solvents.[3][5]

Experimental Protocols for Structural and Bonding
Analysis

A variety of experimental techniques are employed to study the molecular structure and
bonding of molecules like dibromoacetonitrile.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule by
measuring the energies of its vibrational modes.[10][11]

e Infrared (IR) Spectroscopy: The NIST WebBook and PubChem list IR spectral data for
dibromoacetonitrile.[4][6] The characteristic stretching frequency of the nitrile group (C=N)
is a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260
cm~1, The C-Br stretching vibrations are expected at lower frequencies.

e Raman Spectroscopy: Raman spectroscopy provides complementary information to IR
spectroscopy.[4] It is particularly sensitive to symmetric vibrations and can be used to study
the molecule in aqueous solutions.

Experimental Workflow for Vibrational Spectroscopy:
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FTIR Spectroscopy

FTIR Spectrometer IR Spectrum Acquisition Peak Assignment and Analysis

Sample Preparation

Dibromoacetonitrile Sample (Neat Liquid or Solution) FT-Raman Spectroscopy

Y

FT-Raman Spectrometer P Raman Spectrum Acquisition

Peak Assignment and Analysis

Click to download full resolution via product page

Caption: Workflow for Vibrational Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and Carbon-13 (33C) NMR spectroscopy can provide detailed information about the
chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts
would be influenced by the presence of the electronegative bromine atoms and the nitrile

group.
Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: Dissolve a precise amount of dibromoacetonitrile in a suitable
deuterated solvent (e.g., CDCIs).

o Data Acquisition: Record *H and 3C NMR spectra on a high-field NMR spectrometer.

o Spectral Analysis: Analyze the chemical shifts, coupling constants (if any), and integration to
confirm the molecular structure.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
dibromoacetonitrile. Electron ionization mass spectral data is available in the NIST WebBook.

[6]
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Computational Chemistry Studies

Quantum chemical computations are invaluable for predicting and understanding the molecular
properties of dibromoacetonitrile.[12]

Methodologies:

¢ Density Functional Theory (DFT): DFT methods, such as B3LYP with an appropriate basis
set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate
vibrational frequencies, bond orders, and electronic properties.

¢ Ab initio Methods: Higher-level ab initio methods like Mgller-Plesset perturbation theory
(MP2) can provide more accurate results for comparison.

Logical Flow for Computational Analysis:

Input Structure (Dibromoacetonitrile)

Select Computational Method and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p))

Geometry Optimization

Frequency Calculation Optimized Geometry (Bond Lengths, Angles)
Vibrational Spectra (IR, Raman)

Electronic Properties (Dipole Moment, Charges)

Click to download full resolution via product page
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Caption: Computational Chemistry Workflow for Dibromoacetonitrile.

Relevance to Drug Development and Toxicology

The molecular structure and electronic properties of dibromoacetonitrile are critical
determinants of its toxicological profile.

Reactivity and Metabolic Pathways

The presence of two bromine atoms makes the a-carbon susceptible to nucleophilic attack.
The metabolism of dibromoacetonitrile can proceed via several pathways, including
glutathione (GSH) conjugation.[5] Understanding the bonding and charge distribution is
essential for predicting these metabolic transformations.

Proposed Metabolic Activation Pathway:

Dibromoacetonitrile Nucleophilic Substitution
Further Metabolites

GST Glutathionyl Acetonitrile Intermediate

Glutathione (GSH) o
Covalent Binding to Macromolecules

Click to download full resolution via product page

Caption: Proposed Glutathione-mediated Metabolic Pathway.

Structure-Toxicity Relationships

By precisely defining the three-dimensional structure and electronic properties of
dibromoacetonitrile, researchers can develop structure-activity relationship (SAR) and
guantitative structure-activity relationship (QSAR) models. These models can help in predicting
the toxicity of related haloacetonitriles and in designing safer alternative disinfection methods
or novel therapeutic agents.

Conclusion
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This technical guide has synthesized the available information on the molecular structure and
bonding of dibromoacetonitrile. The combination of experimental data and computational
modeling provides a robust framework for understanding its chemical behavior. For researchers
in drug development and toxicology, this detailed structural knowledge is fundamental for
assessing its reactivity, metabolic fate, and potential for adverse biological interactions. Further
high-resolution spectroscopic and crystallographic studies would be beneficial to refine our
understanding of this important environmental contaminant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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